2-Chloro-5-(hydroxymethyl)pyridin-4-ol
CAS No.:
Cat. No.: VC15824814
Molecular Formula: C6H6ClNO2
Molecular Weight: 159.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6ClNO2 |
|---|---|
| Molecular Weight | 159.57 g/mol |
| IUPAC Name | 2-chloro-5-(hydroxymethyl)-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C6H6ClNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-2,9H,3H2,(H,8,10) |
| Standard InChI Key | YRUNFEZOQMZEET-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC=C(C1=O)CO)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Formula
The compound’s structure consists of a pyridine ring substituted with a chlorine atom at position 2, a hydroxymethyl group () at position 5, and a hydroxyl group () at position 4 (Figure 1). The presence of these functional groups confers polarity and hydrogen-bonding capabilities, influencing its solubility and reactivity.
Table 1: Key molecular properties of 2-Chloro-5-(hydroxymethyl)pyridin-4-ol
| Property | Value |
|---|---|
| CAS Number | 1807171-72-7 |
| Molecular Formula | |
| Molecular Weight | 159.57 g/mol |
| Exact Mass | 159.014 Da |
| PSA (Polar Surface Area) | 66.48 Ų |
| LogP (Octanol-Water) | 0.82 (estimated) |
The polar surface area (PSA) of 66.48 Ų suggests moderate solubility in polar solvents, while the LogP value indicates limited lipophilicity .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis protocols for 2-Chloro-5-(hydroxymethyl)pyridin-4-ol are documented, its preparation likely involves functional group interconversion from precursor pyridines. Two plausible strategies include:
Chlorination-Hydroxymethylation Sequence
A starting material such as 5-methylpyridin-4-ol could undergo chlorination at position 2 using agents like phosphorus oxychloride (), followed by hydroxymethylation via formaldehyde under basic conditions .
Hydrolysis of Nitrile or Ester Derivatives
Hydroxymethyl groups may be introduced by hydrolyzing nitrile () or ester () intermediates. For instance, reacting 2-chloro-5-cyanopyridin-4-ol with aqueous acid could yield the target compound .
Reactivity Profile
-
Nucleophilic Substitution: The chlorine atom at position 2 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides), enabling the formation of C-N or C-O bonds.
-
Oxidation: The hydroxymethyl group may oxidize to a carboxylic acid () under strong oxidizing conditions, expanding its utility in carboxylate-based syntheses.
-
Etherification: The hydroxyl group at position 4 can undergo alkylation or acylation to produce ethers or esters, respectively .
Physicochemical Properties and Stability
Stability Under Ambient Conditions
The compound is expected to decompose at elevated temperatures (>200°C), releasing hazardous gases such as hydrogen chloride () and carbon monoxide () . Storage recommendations include refrigeration in airtight containers to prevent hydrolysis or oxidation.
Research Gaps and Future Directions
Current limitations include:
-
Synthetic Methodology: Lack of optimized protocols for large-scale production.
-
Toxicological Data: Incomplete understanding of acute/chronic toxicity.
-
Application-Specific Studies: Limited exploration in drug discovery or materials science.
Future research should prioritize:
-
Development of efficient one-pot syntheses.
-
In vitro and in vivo toxicity profiling.
-
Exploration of catalytic and biomedical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume